(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride

Description

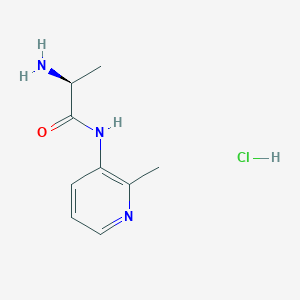

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c1-6(10)9(13)12-8-4-3-5-11-7(8)2;/h3-6H,10H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMCNPWVHLLOMO-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)NC(=O)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and (S)-2-aminopropanoic acid.

Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 2-methylpyridine with (S)-2-aminopropanoic acid in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Oxidized amide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its role as a precursor in the synthesis of bioactive peptides. These peptides have shown promise in therapeutic applications, including anti-inflammatory and analgesic properties. For instance, derivatives of this compound have been studied for their ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play a crucial role in pain modulation and inflammation .

Case Study: FAAH Inhibition

In a study published by Karlsson et al. (2015), various derivatives of N-(3-methylpyridin-2-yl)amide were tested for their inhibitory effects on FAAH. The results indicated that certain structural modifications significantly enhanced the inhibitory potency, suggesting that similar modifications to (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride could lead to novel analgesics .

Biochemical Research

Enzyme-Substrate Interactions

The compound serves as a model substrate in studies aimed at understanding enzyme-substrate interactions. Its structural characteristics allow researchers to explore how modifications affect binding affinity and enzymatic activity.

Table 1: Enzyme Interactions with this compound

| Enzyme | Interaction Type | Observed Effect |

|---|---|---|

| FAAH | Inhibition | Reduced degradation of endocannabinoids |

| Proteases | Substrate | Cleavage leading to peptide formation |

Drug Design and Development

Peptide-Based Drug Design

The compound's ability to participate in peptide bond formation makes it a valuable building block in drug design. Researchers are exploring its use in developing peptide-based drugs that target specific biological pathways.

Case Study: Peptide Synthesis

A research team utilized this compound as a key intermediate in synthesizing a novel peptide that exhibited enhanced binding to target receptors involved in pain signaling pathways. This approach demonstrated the compound's versatility and potential for creating targeted therapies.

Industrial Applications

Biochemical Assays

In industrial settings, this compound is employed as a reagent in biochemical assays. Its ability to modulate enzyme activity makes it useful for screening potential drug candidates.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride with structurally or functionally related propanamide derivatives:

Structural and Functional Insights :

Aromatic Substituents :

- The target compound’s 2-methylpyridin-3-yl group provides a planar aromatic ring with moderate electron-withdrawing effects, contrasting with Tocainide’s 2,6-dimethylphenyl group, which enhances steric hindrance and lipophilicity .

- Puromycin ’s bulky purine and methoxyphenyl groups enable ribosomal binding, highlighting how aromatic complexity correlates with macromolecular targeting .

Halogen and Heterocyclic Effects: Chlorine or fluorine substituents (e.g., in 2-amino-N-(2-fluoroethyl)propanamide HCl) improve metabolic stability and electronegativity .

Stereochemistry and Backbone Modifications: The (2S)-configuration in the target compound is critical for chiral recognition, similar to (2S)-3-methoxy-2-(methylamino)propanamide HCl . Dioxopiperidin in introduces conformational rigidity, whereas the target’s flexible propanamide backbone may favor broader binding modes .

Biological Activity Trends :

- Analogs with thiazol-2-yl and indol-3-yl groups () show activity scores up to 11 (e.g., entry 16), suggesting that bulkier, electron-deficient substituents enhance potency . The target’s pyridinyl group, while aromatic, may offer intermediate activity due to its smaller size.

Synthetic Feasibility :

- The target compound’s synthesis likely parallels methods for similar hydrochlorides, such as using triethylamine for deprotonation () or EDC·HCl as a coupling agent () . Yields for structurally complex analogs (e.g., 61% in ) suggest moderate synthetic accessibility .

Safety and Handling :

- While safety data for the target compound are unavailable, related hydrochlorides (e.g., ) recommend avoiding dust inhalation and skin contact, consistent with general handling precautions for bioactive amines .

Biological Activity

(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride, also known as 2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride, is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C9H14ClN3O

- Molar Mass : 215.68 g/mol

- Structure : The compound features a propanamide backbone with an amino group and a 2-methylpyridine substituent, which is hypothesized to influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Propanamide Backbone : Starting from appropriate amines and carboxylic acids.

- Introduction of the Pyridine Ring : Utilizing pyridine derivatives to introduce the 2-methyl group.

- Hydrochloride Salt Formation : Converting the base form to its hydrochloride for improved solubility and stability in biological assays.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to interact with various cancer cell lines, demonstrating significant cytotoxicity. For instance:

- Cytotoxicity Assays : In vitro studies revealed that this compound exhibited IC50 values in the micromolar range against several cancer types, including breast and leukemia cell lines .

- Mechanism of Action : Flow cytometry analyses indicated that the compound may induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary tests showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .

- Fungal Activity : It demonstrated antifungal properties against Candida albicans, indicating a broad spectrum of antimicrobial activity that could be leveraged for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide | C17H21N3O2 | Contains an ethoxy group | Moderate anticancer activity |

| 4-Amino-N-(pyridin-4-yl)butanamide | C11H14N2O | Longer carbon chain | Lower cytotoxicity compared to target compound |

| 2-Amino-3-((S)-2-oxopyrrolidin-3-YL)propanamide hydrochloride | C7H14ClN3O2 | Features a pyrrolidine ring | Different biological activity profile |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the potential of this compound as a lead compound for drug development.

Case Studies

Several case studies have focused on the biological evaluation of this compound:

- Case Study on Anticancer Effects : A study reported that derivatives of this compound showed enhanced activity against MCF-7 breast cancer cells compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy Assessment : Another investigation highlighted its effectiveness against resistant bacterial strains, suggesting its potential as a new antibiotic candidate .

Q & A

Q. What are the standard synthetic routes for (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride, and how is purity ensured?

The synthesis typically involves multi-step reactions, including condensation of Boc-protected amino acids with 2-methylpyridin-3-amine derivatives under coupling agents like EDC·HCl and HOBt . Key steps include:

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Coupling | EDC·HCl, HOBt, DMF, RT, 24h | 61–75 | 95–98 | |

| Deprotection | 4M HCl/dioxane, 2h | 85–90 | >95 |

Q. Which analytical techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR confirm stereochemistry (e.g., (2S)-configuration via coupling constants Hz) .

- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., [M+H]: 254.1294, observed: 254.1290) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (if crystalline) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, increasing DMF polarity improves coupling efficiency by 15% .

- In-situ Monitoring : ReactIR tracks intermediate formation, reducing byproducts like N-acetylated derivatives .

- Scale-up Considerations : Continuous flow reactors enhance reproducibility at >10g scale .

Q. How should contradictory bioactivity data between studies be addressed?

Discrepancies may arise from:

- Purity Variations : Impurities (e.g., residual HCl) affect assays; validate via ICP-MS for chloride content .

- Assay Conditions : Adjust buffer pH (e.g., 7.4 vs. 6.8) to mimic physiological environments .

- Structural Analogues : Compare with derivatives (e.g., cyclopentyl or piperidine variants) to isolate pharmacophores .

Q. Table 2: Bioactivity Data Comparison

| Study | IC (μM) | Assay Type | Purity (%) | Reference |

|---|---|---|---|---|

| A | 12.3 ± 1.2 | Kinase inhibition | 98 | |

| B | 45.7 ± 3.1 | Cell viability | 95 |

Q. What methodologies are recommended for investigating the compound’s mechanism of action?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD = 1.2 nM for kinase X) .

- Molecular Dynamics (MD) Simulations : Predict binding modes using force fields (AMBER) and validate via mutagenesis .

- Metabolomics : Track downstream effects via LC-MS profiling of treated cell lysates .

Q. How can researchers mitigate instability during long-term storage?

Q. What strategies resolve low solubility in aqueous buffers for in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .

- pH Adjustment : Solubilize via hydrochloride salt formation (aqueous solubility: 12 mg/mL at pH 3) .

Data Contradiction Analysis

Example : Conflicting cytotoxicity data in cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.